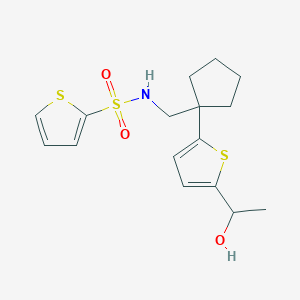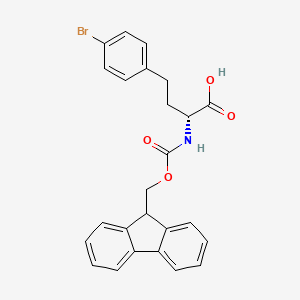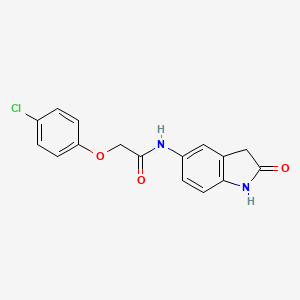
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)nicotinamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to the scientific community.
Scientific Research Applications
Synthesis and Biological Activity
A study presented the synthesis of compounds with potential antiprotozoal activity, exploring the structural modifications to enhance their effectiveness against Trypanosoma b.rhodesiense and Plasmodium falciparum. These compounds, including modifications of nicotinamide analogs, showed promising in vitro and in vivo activity, highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including bromine-substituted analogs, demonstrated their antiviral activity, particularly against retroviruses. This study showcases the potential of these compounds in developing new antiviral drugs (Hocková et al., 2003).
An investigation into the synthesis and antibacterial activity of new 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides found some compounds exhibited strong antibacterial properties. This research contributes to the search for new antibacterial agents (Bheemanapalli et al., 2008).
The synthesis and evaluation of a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed significant herbicidal activity. This study highlights the agricultural applications of nicotinamide derivatives in controlling weed growth (Yu et al., 2021).
Chemical Properties and Applications
Research on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives on mild steel in hydrochloric acid solution demonstrated their potential as corrosion inhibitors. These findings are crucial for industrial applications where corrosion resistance is required (Chakravarthy et al., 2014).
A study focused on the Fenton-like degradation of ethidium bromide using magnetic nanocatalysts (MNCs) showed that brominated compounds could play a role in environmental remediation, particularly in the degradation of harmful dyes (Xie et al., 2020).
properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c1-21-13-4-2-10(3-5-13)14(19)9-18-15(20)11-6-12(16)8-17-7-11/h2-8,14,19H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUFFTFERUBOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

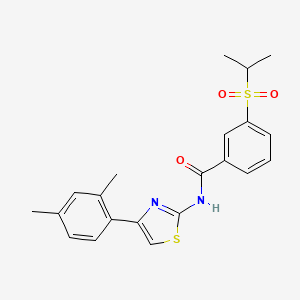
![5-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2613193.png)
![N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2613194.png)
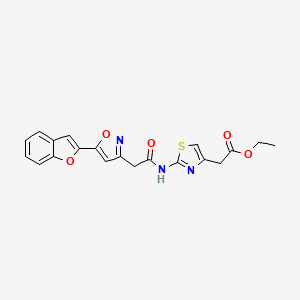
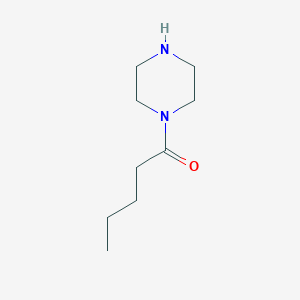
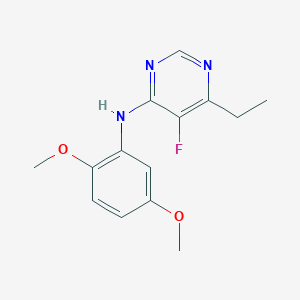
![3-[6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2613203.png)
![Ethyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2613204.png)

![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2613206.png)
methanone](/img/structure/B2613207.png)
